molecular formula C14H26N2 B12956780 (S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diamine

(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diamine

Katalognummer: B12956780
Molekulargewicht: 222.37 g/mol
InChI-Schlüssel: YTAFOHJEJRSXPZ-JEFIIJIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diamine is a chiral compound featuring an adamantane moiety, which is a tricyclic hydrocarbon known for its stability and rigidity. The compound’s structure includes a diamine group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diamine typically involves the following steps:

    Starting Materials: Adamantane and N,N-dimethylethylenediamine.

    Reaction: The adamantane is first functionalized to introduce a reactive group, such as a halide. This is followed by a nucleophilic substitution reaction with N,N-dimethylethylenediamine under basic conditions.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired chiral compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and environmental impact are considered. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The diamine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl halides, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amine oxides, while substitution reactions can introduce various functional groups onto the diamine moiety.

Wissenschaftliche Forschungsanwendungen

(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials and polymers due to its unique structural properties.

Wirkmechanismus

The mechanism of action of (S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The adamantane moiety provides stability and rigidity, enhancing the compound’s binding affinity. The diamine group can form hydrogen bonds and electrostatic interactions, contributing to its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (S)-1-(Adamantan-1-yl)-N2,N2-dimethylpropan-1,3-diamine
  • (S)-1-(Adamantan-1-yl)-N2,N2-dimethylbutan-1,4-diamine

Uniqueness

(S)-1-(Adamantan-1-yl)-N2,N2-dimethylethane-1,2-diamine stands out due to its specific combination of the adamantane moiety and the diamine group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Eigenschaften

Molekularformel

C14H26N2

Molekulargewicht

222.37 g/mol

IUPAC-Name

(1S)-1-(1-adamantyl)-N',N'-dimethylethane-1,2-diamine

InChI

InChI=1S/C14H26N2/c1-16(2)9-13(15)14-6-10-3-11(7-14)5-12(4-10)8-14/h10-13H,3-9,15H2,1-2H3/t10?,11?,12?,13-,14?/m1/s1

InChI-Schlüssel

YTAFOHJEJRSXPZ-JEFIIJIESA-N

Isomerische SMILES

CN(C)C[C@H](C12CC3CC(C1)CC(C3)C2)N

Kanonische SMILES

CN(C)CC(C12CC3CC(C1)CC(C3)C2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.